molecular formula C19H19N3OS B2903444 2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide CAS No. 873857-01-3

2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide

Cat. No. B2903444
CAS RN: 873857-01-3
M. Wt: 337.44
InChI Key: BGPLBPCGZALBED-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds that contain a benzene ring fused to a thiazole ring . They are known to exhibit a wide range of biological properties including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities .


Synthesis Analysis

Benzothiazoles can be synthesized from 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . An efficient, economical, and convenient method was developed for the preparation of 2-substituted benzothiazoles from N′-substituted-N-(2-halophenyl)thioureas, O′-substituted-N-(2-halophenyl) carbamothioates, or N-(2-halophenyl) thioamides .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .


Chemical Reactions Analysis

Benzothiazoles have been found to manifest profound antimicrobial activity . They are also used as vulcanization accelerators, antioxidants, plant growth regulators, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to their highly pharmaceutical and biological activity .


Physical And Chemical Properties Analysis

Benzothiazoles are colorless, slightly viscous liquids with a melting point of 2°C and a boiling point of 227-228°C .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withSerine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for therapeutic interventions.

Pharmacokinetics

Similar compounds have been evaluated for anticonvulsant activity and neurotoxicity . These studies can provide insights into the compound’s bioavailability and pharmacokinetic properties, but more research is needed to fully understand these aspects.

Result of Action

Based on its potential interaction with serine/threonine-protein kinase pim-1, it may influence cell survival and proliferation

Safety and Hazards

The safety data sheet for a related compound, 2-(1,3-benzothiazol-2-yl)acetonitrile, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Future research may focus on developing new synthetic approaches to benzothiazoles and exploring their potential applications in pharmaceutics .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-18(21-13-7-2-1-3-8-13)14-9-6-12-20-17(14)19-22-15-10-4-5-11-16(15)24-19/h4-6,9-13H,1-3,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPLBPCGZALBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide

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